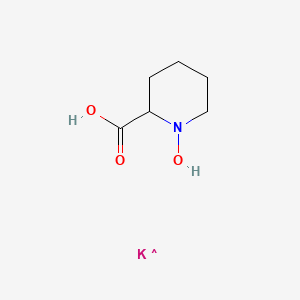
1-Hydroxy-2-piperidinecarboxylic acid (potassium);NHP (potassium)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Hydroxy-2-piperidinecarboxylic acid (potassium) can be synthesized through the hydroxylation of pipecolic acid. The reaction involves the use of flavin-dependent monooxygenase1 (FMO1) which hydroxylates pipecolic acid to generate 1-Hydroxy-2-piperidinecarboxylic acid .
Industrial Production Methods: The industrial production of 1-Hydroxy-2-piperidinecarboxylic acid (potassium) involves the large-scale synthesis of pipecolic acid followed by its hydroxylation using FMO1. The reaction is carried out under controlled conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 1-Hydroxy-2-piperidinecarboxylic acid (potassium) undergoes various chemical reactions including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary amines.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogenating agents like thionyl chloride and phosphorus tribromide.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
1-Hydroxy-2-piperidinecarboxylic acid (potassium) has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Plays a role in plant immunity by inducing systemic acquired resistance.
Medicine: Potential use in developing plant-based therapeutics.
Industry: Used in the production of agrochemicals and plant growth regulators
Mecanismo De Acción
The mechanism of action of 1-Hydroxy-2-piperidinecarboxylic acid (potassium) involves the direct induction of systemic acquired resistance gene expression, signal amplification, and priming for enhanced defense activation. It interacts positively with salicylic acid signaling to ensure elevated plant immunity. Flavin-dependent monooxygenase1 functions downstream of pipecolic acid by hydroxylating it to generate 1-Hydroxy-2-piperidinecarboxylic acid (potassium) .
Comparación Con Compuestos Similares
Pipecolic acid: A precursor in the synthesis of 1-Hydroxy-2-piperidinecarboxylic acid (potassium).
Salicylic acid: Works in conjunction with 1-Hydroxy-2-piperidinecarboxylic acid (potassium) to establish systemic acquired resistance.
N-Hydroxypipecolic acid: The non-potassium form of the compound
Uniqueness: 1-Hydroxy-2-piperidinecarboxylic acid (potassium) is unique due to its role as a systemic acquired resistance regulator in plants. Its ability to induce systemic acquired resistance and coordinate with salicylic acid makes it a vital compound in plant immunity .
Propiedades
Fórmula molecular |
C6H11KNO3 |
|---|---|
Peso molecular |
184.25 g/mol |
InChI |
InChI=1S/C6H11NO3.K/c8-6(9)5-3-1-2-4-7(5)10;/h5,10H,1-4H2,(H,8,9); |
Clave InChI |
MKGIMLYJPBJSDM-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C(C1)C(=O)O)O.[K] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



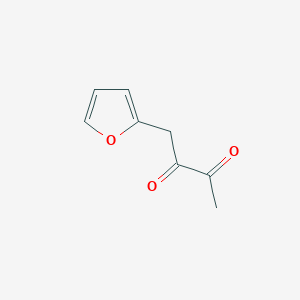
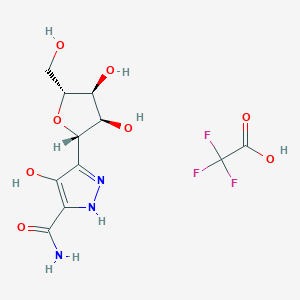
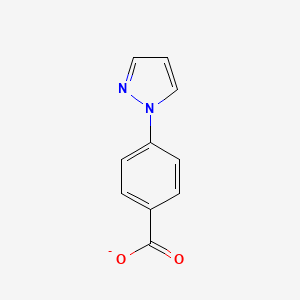





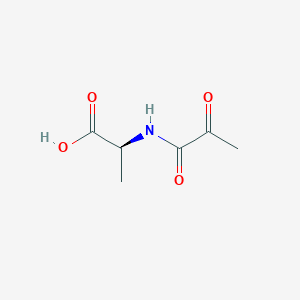
![(4S)-3-[(2S)-2-hydroxypropyl]-4-methyl-oxazolidin-2-one](/img/structure/B14754436.png)

![Acetamide,N-(1,3-dioxo-2,8-diazaspiro[4.5]dec-2-yl)-](/img/structure/B14754455.png)
![3-iodo-6-methyldibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide](/img/structure/B14754463.png)
